2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one
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Overview
Description
2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one is a complex organic compound that features a combination of several functional groups, including a triazole ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting benzyl hydrazine with furan-2-carboxylic acid under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the triazole ring.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiolating agent, such as thiourea, in the presence of a base like sodium hydroxide (NaOH) to introduce the sulfanyl group.
Formation of the Final Compound: The final step involves the reaction of the sulfanyl-triazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the triazole and furan rings, which are known for their biological activities
Biological Studies: It can be used as a probe to study the interactions of triazole and furan-containing compounds with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions or enzyme active sites, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one
- Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
The uniqueness of 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one lies in its combination of functional groups, which can provide a diverse range of chemical and biological activities. The presence of both the triazole and furan rings, along with the fluorophenyl group, makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H16FN3O2S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C21H16FN3O2S/c22-17-10-8-16(9-11-17)18(26)14-28-21-24-23-20(19-7-4-12-27-19)25(21)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |
InChI Key |
OZTGQDLSVFQODS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |
Origin of Product |
United States |
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